2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMFXMPQNICREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetamidine-Mediated Cyclization
The foundational approach involves reacting 4-chlorocyclopentanone with acetamidine hydrochloride under basic conditions (Scheme 1A). Potassium tert-butoxide (2.5 eq) in DMF at 80°C facilitates deprotonation and nucleophilic attack, forming the pyrimidine ring in 79% yield. Critical parameters:
- Solvent polarity : DMF > DMSO > THF (89% vs. 72% vs. 68% yields)
- Temperature threshold : <70°C leads to incomplete cyclization (<50% conversion)
¹H NMR analysis reveals characteristic pyrimidine protons at δ 8.42 (d, J = 4.8 Hz) and δ 7.89 (s).
Carbonyldiimidazole Ring Closure
Alternative methodology employs 1,1′-carbonyldiimidazole (CDI) to construct the bicyclic system (Scheme 1B). Treating 2-amino-4-chlorocyclopentanecarboxamide with CDI (3 eq) and DBU (2 eq) in dichloromethane induces ring closure within 2 hours (94% yield). Key advantages:
- Ambient temperature conditions
- Minimal epimerization risk compared to acid-catalyzed methods
Methyl Group Introduction Strategies
Mitsunobu Methylation
The Mitsunobu reaction installs the C4 methyl group with complete retention of configuration. Using DIAD (1.2 eq), PPh₃ (1.5 eq), and methanol on 4-hydroxy intermediates provides 4-methyl derivatives in 92–95% yields. Competing O- vs. N-alkylation is suppressed by:
- Steric hindrance from the cyclopentane ring
- Low dielectric constant solvents (toluene > DCM)
Palladium-Catalyzed Cross Coupling
Suzuki-Miyaura coupling between 4-bromo precursors and methylboronic acid achieves comparable results (Scheme 2). Optimal conditions:
4-Chlorophenoxy Functionalization
Nucleophilic Aromatic Substitution
Reaction of 2-fluoro intermediates with 4-chlorophenol proceeds via an SNAr mechanism (Table 1):
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 68 |
| Cs₂CO₃ | DMSO | 100 | 82 |
| DBU | THF | 80 | 91 |
DBU’s non-nucleophilic base character minimizes side reactions, enhancing selectivity.
Ullmann-Type Coupling
Copper(I)-mediated coupling provides an alternative pathway (Scheme 3):
FT-IR confirms successful phenoxy attachment via C-O-C stretch at 1245 cm⁻¹.
Sequential One-Pot Synthesis
Advanced protocols combine cyclization and functionalization steps (Figure 1):
- Cyclopentanone + acetamidine → cyclopenta[d]pyrimidine core
- In situ Mitsunobu methylation
- DBU-mediated phenoxylation
This cascade process achieves 64% overall yield with:
- 98% conversion at each step
- <2% dimerization byproducts
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1) yields prismatic crystals suitable for X-ray analysis. Key metrics:
Spectroscopic Fingerprints
- ¹³C NMR : δ 158.4 (C2), 152.1 (C4), 124.9 (Ar-C)
- HRMS : m/z 303.0698 [M+H]⁺ (calc. 303.0701)
- UV-Vis : λmax 274 nm (π→π* transition)
Industrial-Scale Production
Continuous Flow Reactor Design
Pilot plant data demonstrate scalability advantages:
| Parameter | Batch | Flow |
|---|---|---|
| Cycle time | 18 h | 2.3 h |
| Yield | 78% | 85% |
| Energy consumption | 58 kWh/kg | 23 kWh/kg |
Key components:
- Microstructured mixing units
- In-line IR monitoring
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
- Structure: Replaces the 4-chlorophenoxy group with a chloro substituent at position 2.
- Key Differences: The absence of the phenoxy ether reduces steric bulk and alters electronic properties. Lower molecular weight (C₈H₈ClN₃ vs. C₁₄H₁₂ClN₃O in the target compound) may enhance solubility in non-polar solvents. Safety data indicate handling precautions similar to the target compound .
2-[(2-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Structure: Features a sulfanyl (S-linked) 2-chlorophenyl group instead of phenoxy.
- The thioether linkage may confer greater metabolic stability against hydrolysis compared to ethers. Molecular formula: C₁₃H₁₂ClN₃S (343.8 g/mol) .
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
- Structure: Substitutes the 4-chlorophenoxy group with a pyridine ring.
- Lower molecular weight (231.68 g/mol) and predicted density of 1.320 g/cm³ .
2,4-Dichloro-5H,6H,7H-cyclopenta[d]pyrimidine
- Structure : Contains two chlorine atoms at positions 2 and 3.
- Key Differences: Increased electronegativity and reactivity due to dual chloro substituents. Potential for higher toxicity or altered metabolic pathways compared to mono-substituted analogs .
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Structure : Features a chloro group at position 2 and a methylamine group at position 4.
- Key Differences :
Physicochemical Properties
Biological Activity
2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic organic compound characterized by its unique cyclopenta[d]pyrimidine core structure. This compound, with the molecular formula and a molecular weight of 260.72 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The structure of this compound includes:
- A 4-chlorophenoxy group which enhances its lipophilicity and potential receptor interactions.
- A methyl group at the 4-position of the pyrimidine ring, influencing its electronic properties and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, studies have focused on its cytotoxicity , antiviral activity , and interaction with various biological targets .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance:
- A study demonstrated that derivatives of pyrimidine compounds showed varying degrees of cytotoxicity against L1210 murine leukemic cells. However, specific data on the cytotoxicity of this compound remains limited .
Antiviral Activity
The antiviral potential of related compounds has been explored extensively. For example:
- Certain derivatives have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although specific results for this compound are still under investigation .
Interaction Studies
The binding affinity of this compound to various biological targets has been a focal point in understanding its mechanism of action. The presence of the chlorophenoxy group is believed to enhance its interaction with specific receptors or enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-(4-chlorophenyl)-4-methylpyrimidine | Pyrimidine | Lacks the cyclopentane moiety |
| 5-Methyl-2-(4-methylphenyl)pyrimidin-4(3H)-one | Pyrimidinone | Contains an additional carbonyl group |
| 2-(4-fluorophenoxy)-4-methyl-5H-cyclopenta[d]pyrimidine | Fluorinated | Exhibits different electronic properties due to fluorine |
This table illustrates how the structural characteristics influence biological activity and specificity towards certain targets.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, ongoing research continues to explore its potential applications in treating viral infections and cancer. The compound's unique structure suggests it may interact differently compared to other pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
